molecular formula C9H9ClO3 B8086494 3-Chloro-5-ethoxybenzoic acid

3-Chloro-5-ethoxybenzoic acid

Cat. No.: B8086494
M. Wt: 200.62 g/mol
InChI Key: AQOLXXMXMJXXOD-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3, an ethoxy group at position 5, and a carboxylic acid moiety at position 1. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol (calculated). The ethoxy group (-OCH₂CH₃) contributes to its lipophilicity, while the carboxylic acid (-COOH) enhances polarity and acidity.

Properties

IUPAC Name

3-chloro-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOLXXMXMJXXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-ethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-ethoxybenzoic acid. The reaction typically uses thionyl chloride or phosphorus trichloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Chlorination of 5-ethoxybenzoic acid:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The chlorination reaction can be scaled up using large reactors with precise control over temperature and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)

Major Products

    Substitution: 3-Amino-5-ethoxybenzoic acid, 3-Thio-5-ethoxybenzoic acid

    Esterification: Ethyl 3-chloro-5-ethoxybenzoate

    Reduction: 3-Chloro-5-ethoxybenzyl alcohol

Scientific Research Applications

3-Chloro-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table highlights key structural and functional differences between 3-chloro-5-ethoxybenzoic acid and its analogs:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Inferred Properties
This compound C₉H₉ClO₃ Cl (3), OEt (5) Carboxylic acid, ether 200.62 Moderate acidity, balanced lipophilicity
3-Chloro-5-methylbenzoic acid methyl ester 1 C₉H₉ClO₂ Cl (3), Me (5) Methyl ester, methyl 184.62 Low acidity, high lipophilicity
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid 2 C₁₆H₁₅ClO₄ Cl (3), OEt (5), OBn (4) Carboxylic acid, benzyl ether 306.74 Bulky substituents, reduced solubility
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3 C₇H₃ClF₂O₃ Cl (3), F (2,4), OH (5) Carboxylic acid, hydroxyl 220.55 High acidity, hydrogen-bonding capacity

Key Comparisons

Acidity and Reactivity
  • This compound : The carboxylic acid group (-COOH) confers moderate acidity (pKa ~2-3, typical for benzoic acids). The electron-withdrawing Cl at position 3 enhances acidity slightly compared to unsubstituted benzoic acid, while the ethoxy group (electron-donating) at position 5 may counteract this effect .
  • 3-Chloro-5-methylbenzoic acid methyl ester : The methyl ester (-COOCH₃) renders this compound significantly less acidic (pKa ~8-9) and more lipophilic, making it suitable for applications requiring membrane permeability .
Solubility and Lipophilicity
  • The ethoxy group in this compound improves solubility in organic solvents compared to hydroxylated analogs but reduces water solubility.
  • The benzyloxy derivative exhibits even lower aqueous solubility due to its bulky aromatic substituent, favoring use in non-polar reaction environments .

Research Implications and Limitations

For instance, its ester analogs (e.g., methyl ester) are precursors in antibiotic synthesis , while hydroxylated or fluorinated variants are leveraged for enhanced reactivity .

Key Limitations :

Absence of experimental data (e.g., melting points, logP) for the target compound.

Structural inferences rely on substituent effects rather than direct measurements.

Biological Activity

3-Chloro-5-ethoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group and an ethoxy substituent on the benzoic acid structure. Its molecular formula is C10H11ClO3C_10H_{11}ClO_3, and its structure can be represented as follows:

C6H4(Cl)(C2H5O)(COOH)\text{C}_6H_4(Cl)(C_2H_5O)(COOH)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Binding : It has been shown to bind to receptors that mediate cellular signaling, which can influence cell growth and apoptosis.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated in vitro against different cancer cell lines, demonstrating cytotoxic effects.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below are summaries of notable findings:

StudyObjectiveKey Findings
Evaluate antimicrobial activityShowed significant inhibition of bacterial growth (e.g., E. coli and S. aureus) at concentrations above 50 µg/mL.
Assess anticancer effectsDemonstrated IC50 values ranging from 20 to 30 µM against A549 lung cancer cells, indicating potential as an anticancer agent.
Investigate anti-inflammatory propertiesReduced nitric oxide production in RAW264.7 macrophages, suggesting anti-inflammatory activity at concentrations of 25 µM.

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